Donepezil alkene pyridine N-oxide
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Overview
Description
Donepezil alkene pyridine N-oxide is a derivative of donepezil, a well-known acetylcholinesterase inhibitor used primarily in the treatment of Alzheimer’s disease
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of donepezil alkene pyridine N-oxide typically involves the aldol condensation of benzylpiperidine-carboxyaldehyde with dimethoxyindanone, followed by a Wittig reaction to introduce the alkene group. The final step involves the oxidation of the pyridine ring to form the N-oxide .
Industrial Production Methods: Industrial production of this compound often employs continuous-flow synthesis techniques. These methods are favored for their efficiency, cost-effectiveness, and sustainability. The process involves heterogeneous catalytic addition and condensation reactions, with water being the sole byproduct .
Chemical Reactions Analysis
Types of Reactions: Donepezil alkene pyridine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using mild oxidants like Chloramine-T in acidic medium.
Reduction: Reduction reactions can be performed to modify the alkene group.
Substitution: The pyridine N-oxide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chloramine-T in acidic medium.
Reduction: Hydrogenation using heterogeneous catalysts.
Substitution: Nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include various derivatives of donepezil with modified functional groups, which can be used for further research and development .
Scientific Research Applications
Donepezil alkene pyridine N-oxide has a wide range of applications in scientific research:
Chemistry: Used as a reference standard for analytical method development and validation.
Biology: Studied for its potential neuroprotective effects and interactions with biological targets.
Industry: Employed in the development of new pharmaceuticals and as a precursor for other chemical compounds.
Mechanism of Action
Donepezil alkene pyridine N-oxide exerts its effects primarily through the inhibition of acetylcholinesterase, the enzyme responsible for the hydrolysis of acetylcholine. By inhibiting this enzyme, the compound increases the levels of acetylcholine in the brain, thereby improving cognitive function in patients with neurodegenerative diseases . The molecular targets include the active site of acetylcholinesterase, and the pathways involved are related to cholinergic neurotransmission .
Comparison with Similar Compounds
Donepezil: The parent compound, primarily used for Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor used for similar indications.
Galantamine: A natural alkaloid with acetylcholinesterase inhibitory properties.
Uniqueness: Donepezil alkene pyridine N-oxide is unique due to its structural modifications, which enhance its chemical stability and potentially broaden its therapeutic applications. The presence of the alkene and pyridine N-oxide groups distinguishes it from other acetylcholinesterase inhibitors, offering new avenues for research and development .
Properties
CAS No. |
2452407-73-5 |
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Molecular Formula |
C17H15NO4 |
Molecular Weight |
297.30 g/mol |
IUPAC Name |
(2E)-5,6-dimethoxy-2-[(1-oxidopyridin-1-ium-4-yl)methylidene]-3H-inden-1-one |
InChI |
InChI=1S/C17H15NO4/c1-21-15-9-12-8-13(7-11-3-5-18(20)6-4-11)17(19)14(12)10-16(15)22-2/h3-7,9-10H,8H2,1-2H3/b13-7+ |
InChI Key |
AKKASSPRDCJTET-NTUHNPAUSA-N |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C/C(=C\C3=CC=[N+](C=C3)[O-])/C2=O)OC |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(=CC3=CC=[N+](C=C3)[O-])C2=O)OC |
Origin of Product |
United States |
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